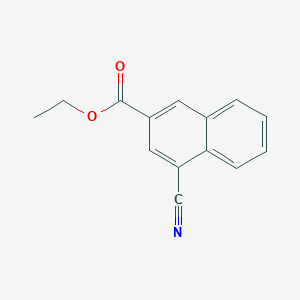









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:15]=[C:14](O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].[N:17]1C=CC=C[CH:18]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.O>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[CH:15]=[C:14]([C:18]#[N:17])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2]
|


|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CC2=CC=CC=C2C(=C1)O
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in N-methylpyrrolidone (33 mL)
|
|
Type
|
ADDITION
|
|
Details
|
To the solution were added zinc cyanide (1.41 g) and tetrakis(triphenylphosphine)palladium (0.58 g)
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at 110° C. for 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
ADDITION
|
|
Details
|
water (50 ml) and dichloromethane (50 mL) were added to the reaction solution
|
|
Type
|
CUSTOM
|
|
Details
|
The insoluble material was removed
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering through a Celite pad
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
FILTRATION
|
|
Details
|
the organic layer was filtered through an aminopropyl silica gel (eluent: dichloromethane)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added ethyl acetate (20 mL)
|
|
Type
|
WASH
|
|
Details
|
the mixture was washed with water (30 mL, 5 times)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate)
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC2=CC=CC=C2C(=C1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.25 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |